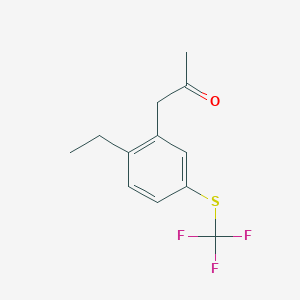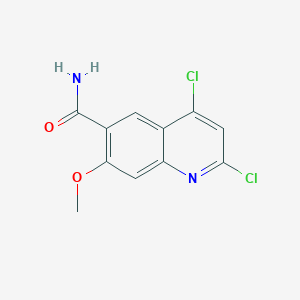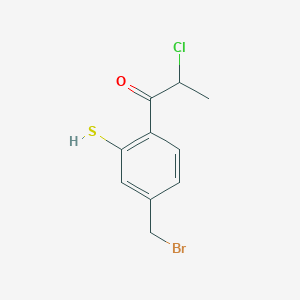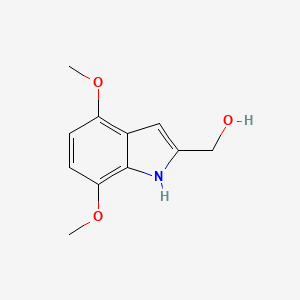
(4,7-Dimethoxy-1H-indol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,7-Dimethoxy-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The presence of methoxy groups at positions 4 and 7, along with a hydroxymethyl group at position 2, makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-Dimethoxy-1H-indol-2-yl)methanol typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 4,7-dimethoxyphenylhydrazine and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Fischer indole synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(4,7-Dimethoxy-1H-indol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to remove the hydroxymethyl group, forming a simpler indole derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of (4,7-Dimethoxy-1H-indol-2-yl)carboxylic acid or (4,7-Dimethoxy-1H-indol-2-yl)aldehyde.
Reduction: Formation of 4,7-dimethoxyindole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学研究应用
(4,7-Dimethoxy-1H-indol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (4,7-Dimethoxy-1H-indol-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4,7-Dimethoxyindole: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(4,7-Dimethoxy-1H-indol-3-yl)methanol: Similar structure but with the hydroxymethyl group at position 3 instead of 2.
Indole-3-carbinol: A well-known compound with significant biological activities, but with different substitution patterns.
Uniqueness
(4,7-Dimethoxy-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups at positions 4 and 7, along with a hydroxymethyl group at position 2, provides distinct chemical properties that can be exploited in various scientific and industrial applications .
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
(4,7-dimethoxy-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C11H13NO3/c1-14-9-3-4-10(15-2)11-8(9)5-7(6-13)12-11/h3-5,12-13H,6H2,1-2H3 |
InChI 键 |
WCGJLQTXSWTUIH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


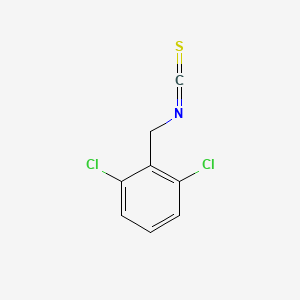
![[(2S)-5-(acetyloxymethyl)-2-[6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14061073.png)
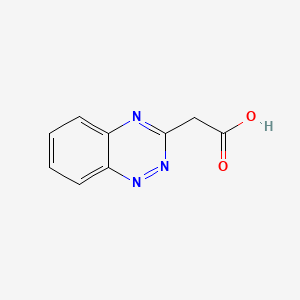
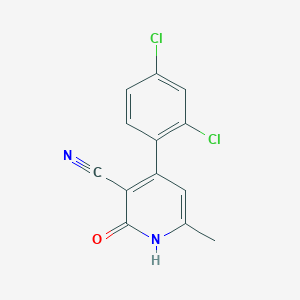
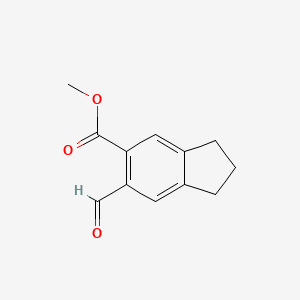
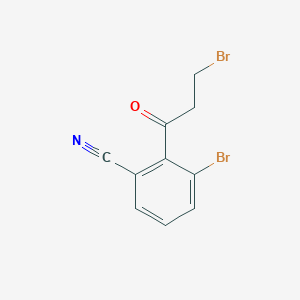
![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate](/img/structure/B14061105.png)

